molecular formula C10H10Br3NO B2710237 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide CAS No. 1599370-38-3

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide

Cat. No. B2710237
CAS RN: 1599370-38-3
M. Wt: 399.908
InChI Key: KJLNWPIWHOAORO-UHFFFAOYSA-N
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Description

“2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Photochemical Reactions and Cyclization

  • Photocyclization of N-(2-bromoalkanoyl) derivatives : A study by Nishio et al. (2005) investigated the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to cyclization products through mechanisms involving dehydrobromination, electrocyclic ring closure, and hydrogen abstraction. This work suggests potential applications in the synthesis of complex organic molecules through photochemical processes Nishio, Koyama, Sasaki, & Sakamoto, 2005.

Antimicrobial Activity

  • Synthesis and antipathogenic activity of thiourea derivatives : Research by Limban, Marutescu, & Chifiriuc (2011) on acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides with 2,5-dibromophenyl substituents, demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria. This indicates their potential as novel antimicrobial agents Limban, Marutescu, & Chifiriuc, 2011.

Spectroscopic and Electronic Properties

  • Conformational analysis of paracetamol analogs : Viana et al. (2017) conducted a comprehensive study on the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, an analog of paracetamol. Their findings on spectroscopic properties and conformational stability contribute to a better understanding of the electronic and structural characteristics of such compounds Viana, Quintero, Viana, & Moreno-Fuquen, 2017.

Bromophenol Derivatives and Antimicrobial Activity

  • Bromophenol derivatives from red algae : A study by Zhao et al. (2004) on the isolation of bromophenol derivatives from Rhodomela confervoides, including compounds with 2,5-dibromophenyl groups, highlighted their antimicrobial and anticancer screening. Although some compounds showed inactivity, this research underscores the exploration of natural sources for potentially bioactive compounds Zhao et al., 2004.

properties

IUPAC Name

2-bromo-N-(2,5-dibromophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br3NO/c1-10(2,13)9(15)14-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLNWPIWHOAORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide

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